Boc-DODA Boc-DODA
Brand Name: Vulcanchem
CAS No.: 275823-77-3
VCID: VC2370471
InChI: InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NCCCOCCCCOCCCN
Molecular Formula: C15H32N2O4
Molecular Weight: 304.43 g/mol

Boc-DODA

CAS No.: 275823-77-3

Cat. No.: VC2370471

Molecular Formula: C15H32N2O4

Molecular Weight: 304.43 g/mol

* For research use only. Not for human or veterinary use.

Boc-DODA - 275823-77-3

Specification

CAS No. 275823-77-3
Molecular Formula C15H32N2O4
Molecular Weight 304.43 g/mol
IUPAC Name tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate
Standard InChI InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)17-9-7-13-20-11-5-4-10-19-12-6-8-16/h4-13,16H2,1-3H3,(H,17,18)
Standard InChI Key KBKPMBHJVGMJKX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCOCCCCOCCCN
Canonical SMILES CC(C)(C)OC(=O)NCCCOCCCCOCCCN

Introduction

Chemical Identity and Structural Characteristics

Basic Identity and Nomenclature

Boc-DODA, officially known as tert-butyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate (CAS: 275823-77-3), is a specialized chemical compound characterized by its dual amine functionalities - one protected by a tert-butyloxycarbonyl (Boc) group and one free terminal amine . The compound has several alternative names in scientific literature:

  • 1-(Boc-amino)-4,9-dioxa-12-dodecanamine

  • tert-Butyl (3-(4-(3-aminopropoxy)butoxy)propyl)carbamate

  • 1-(t-Butyloxycarbonyl-amino)-4,9-dioxa-12-dodecanamine

Molecular Structure and Properties

Boc-DODA has the molecular formula C15H32N2O4 with a molecular weight of 304.43 g/mol . Its structure features a linear backbone containing multiple ether linkages that form a tetraoxatetradecane chain. The defining structural elements include:

  • A Boc protecting group attached to one amine functionality

  • A free terminal amine group at the opposite end of the molecule

  • Multiple ether linkages in the backbone providing flexibility and solubility

  • SMILES notation: CC(C)(C)OC(=O)NCCCOCCCCOCCCN

Table 1: Physical and Chemical Properties of Boc-DODA

PropertyValue
Molecular Weight304.43 g/mol
XLogP3-AA1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count14
Exact Mass304.23620751 Da

Source: PubChem data for Boc-DODA

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Boc-DODA typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base . The reaction can be conducted under various conditions:

  • Aqueous conditions: Using sodium hydroxide or sodium carbonate as the base

  • Organic solvent conditions: Using solvents like dichloromethane, tetrahydrofuran, or acetonitrile with bases such as 4-dimethylaminopyridine (DMAP)

The general synthetic route follows these steps:

  • Starting with a diamine precursor containing the tetraoxatetradecane backbone

  • Selective protection of one amine using Boc2O

  • Purification to isolate the mono-protected product (Boc-DODA)

Industrial Production Considerations

For larger-scale production, several approaches are employed to enhance efficiency:

  • Continuous flow reactors and automated systems to improve yield

  • Recycling of reagents and solvents to minimize waste and reduce production costs

  • Optimized reaction conditions for selective mono-protection

  • Efficient purification methods to obtain high-purity Boc-DODA

Chemical Reactions and Mechanisms

Deprotection of the Boc Group

The most significant reaction involving Boc-DODA is the deprotection of the Boc group to reveal the free amine. Several methods have been developed for this purpose:

Acid-Mediated Deprotection

Traditionally, acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection. The mechanism involves:

  • Protonation of the carbonyl oxygen

  • Formation of a carbocation intermediate

  • Release of carbon dioxide and tert-butyl cation

  • Formation of the free amine

Research has shown that equal-molar ratios of HCl in solution can effectively deprotect Boc-protected carbamates .

Alternative Deprotection Methods

Recent research has explored milder, more efficient deprotection methods:

  • Oxalyl chloride-mediated deprotection:

    • The electrophilic character of oxalyl chloride enables unique reactivity

    • Addition reactions between the carbonyl unit of the carbamate and oxalyl chloride form intermediate compounds

    • The process yields the free amine after releasing carbon dioxide and related byproducts

  • High-temperature deprotection in ionic liquids:

    • Phosphonium ionic liquids with low viscosity and high thermal stability facilitate rapid deprotection

    • Only 2 equivalents of TFA are required for deprotection within 10 minutes

    • Trace water significantly improves product purity and yield

Reactions of the Terminal Amine

The terminal amine of Boc-DODA is reactive with various functional groups:

Table 2: Reactivity of Boc-DODA's Terminal Amine

Functional GroupReaction TypeProduct
Carboxylic AcidsAmide FormationBoc-protected amides
NHS EstersAmide FormationBoc-protected amides
Carbonyl Compounds (Ketones, Aldehydes)Imine FormationBoc-protected imines
IsocyanatesUrea FormationBoc-protected ureas

Source: Derived from chemical properties data

Applications in Scientific Research

Peptide Synthesis and Bioconjugation

Boc-DODA's structure makes it particularly valuable for peptide synthesis and bioconjugation applications:

  • The Boc group serves as a protecting group for the amine functionality during peptide chain assembly, allowing for controlled addition of other amino acids to create specific peptide sequences .

  • Its functionality enables incorporation into polymer chains to create protein-polymer conjugates that combine biological properties of proteins with unique characteristics of polymers. The amine groups can be attached to polymer chains and linked to specific proteins, enhancing stability and facilitating targeted delivery to specific tissues .

Drug Delivery Systems

The structural properties of Boc-DODA make it suitable for developing advanced drug delivery systems:

  • Self-assembly capabilities allow for encapsulation of therapeutic agents into nanoparticles

  • These nanoparticles can be designed to target specific sites in the body, improving delivery efficiency and reducing side effects

  • The biodegradability of the compound ensures the nanoparticles are broken down after delivering their payload

Asymmetric Catalysis

Research in asymmetric catalysis has utilized N-Boc imines related to Boc-DODA chemistry:

  • Dicarboxylic acid catalysts have been employed in asymmetric Mannich reactions of N-Boc imines with diazoacetates

  • These reactions produce β-amino-α-diazoesters with excellent enantioselectivities

  • The use of N-Boc imines in such reactions demonstrates the broader utility of Boc-containing compounds in asymmetric synthesis

Industrial and Specialized Applications

Polymer Chemistry

In polymer science, Boc-DODA contributes to developing specialized materials:

  • The compound is incorporated into polymer formulations to improve mechanical properties and stability

  • These enhanced polymers find applications in medical devices and other specialized materials

  • The flexible backbone and reactive amine groups allow for creating customized polymers with tailored properties

Surfactant Development

The amphiphilic nature of Boc-DODA makes it suitable for surfactant applications:

  • Used in formulating surfactants for cosmetics and personal care products

  • Provides improved emulsification properties and enhanced skin feel

  • The balance between hydrophilic and hydrophobic regions enables effective surface activity

Nanotechnology Research

Boc-DODA plays a role in advanced nanotechnology applications:

  • Employed in the synthesis of specialized nanoparticles

  • These nanoparticles serve as platforms for controlled release and targeted action

  • Applications extend to diagnostic tools, sensing technologies, and therapeutic delivery systems

Comparative Analysis with Similar Compounds

Structural Analogs

Several compounds share structural similarities with Boc-DODA, each with distinct properties:

Table 3: Comparison of Boc-DODA with Structural Analogs

CompoundProtecting GroupDeprotection ConditionsKey Applications
Boc-DODAtert-butyloxycarbonyl (Boc)Acid-labile (TFA, HCl)Peptide synthesis, drug delivery
Fmoc-DODAFluorenylmethyloxycarbonyl (Fmoc)Base-labile (piperidine)Solid-phase peptide synthesis
Cbz-DODABenzyloxycarbonyl (Cbz)Hydrogenolysis (H₂/Pd)Acid-sensitive applications

Source: Based on chemical properties of protecting groups

Advantages and Limitations

Boc-DODA offers specific advantages for chemical synthesis and applications:

  • Advantages:

    • Selective reactivity due to the presence of both protected and free amine groups

    • Mild deprotection conditions that preserve other sensitive functional groups

    • Flexible backbone providing solubility in various solvents

    • Biocompatibility for potential biomedical applications

  • Limitations:

    • Acid sensitivity of the Boc group restricts use in acidic environments

    • Challenges in selective mono-protection during synthesis

    • Potential scale-up limitations for large-scale processes due to carbon monoxide formation during deprotection

Recent Developments and Future Perspectives

Emerging Research Directions

Recent scientific advances have expanded the applications of Boc-DODA:

  • Development of more efficient deprotection methodologies with higher yields and milder conditions

  • Integration into advanced drug delivery systems targeting specific diseases

  • Applications in the synthesis of complex natural products and pharmaceuticals

  • Exploration of environmentally benign catalyst systems involving Boc-protected compounds

Future Research Opportunities

Based on current trends, future research involving Boc-DODA may focus on:

  • Development of more selective and efficient synthetic routes

  • Novel applications in nanotechnology and materials science

  • Advanced targeted drug delivery systems for precision medicine

  • Green chemistry approaches for synthesis and deprotection

  • Exploration of new bioconjugation strategies using its dual functionalities

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